molecular formula C12H16BrNO2S B366054 1-(4-Bromophenylsulfonyl)-4-methylpiperidine CAS No. 333345-62-3

1-(4-Bromophenylsulfonyl)-4-methylpiperidine

Cat. No.: B366054
CAS No.: 333345-62-3
M. Wt: 318.23g/mol
InChI Key: GTXWMYDMGGSQOD-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-4-methylpiperidine (CAS: 834-66-2) is a sulfonamide derivative featuring a 4-methylpiperidine moiety linked to a 4-bromophenylsulfonyl group. This compound is synthesized via nucleophilic substitution, where 4-methylpiperidine reacts with 4-bromomethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide bond . It is a white crystalline solid with applications in pharmaceuticals, particularly as an intermediate in antibacterial and anticholinergic agents . Its molecular formula is C₁₂H₁₆BrNO₂S, and it exhibits moderate solubility in polar organic solvents like methanol and dimethylformamide (DMF) .

Safety data indicate that the compound is harmful if inhaled, ingested, or absorbed through the skin, necessitating proper handling and protective equipment .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXWMYDMGGSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the nucleophilic substitution of 4-methylpiperidine with 4-bromobenzenesulfonyl chloride. This method, exemplified in recent pharmacological research, employs dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as the base to neutralize HCl generated during the reaction. The reaction proceeds at room temperature, typically requiring 12–24 hours for completion.

Key steps :

  • Base selection : Triethylamine (2 equivalents relative to 4-methylpiperidine) ensures efficient deprotonation of the piperidine’s secondary amine, enhancing nucleophilicity.

  • Solvent system : DCM’s low polarity facilitates the dissolution of both reactants while minimizing side reactions.

  • Workup : Post-reaction, the mixture is washed with water to remove excess base and by-products, followed by drying over anhydrous sodium sulfate and solvent evaporation.

This method avoids chromatographic purification, favoring recrystallization from dichloromethane/n-heptane (1:4) to achieve >95% purity.

Yield Optimization and Scalability

Pilot-scale trials (4 mmol) report yields exceeding 85%, with scalability limited only by the availability of 4-bromobenzenesulfonyl chloride. The absence of transition-metal catalysts or high-temperature steps reduces production costs, making this route industrially viable.

Pyridine-Mediated Sulfonylation Adapted from Tosylate Synthesis

Adaptation of Tosylate Methodology

A second method, adapted from the synthesis of analogous sulfonylpiperidines, utilizes pyridine as both solvent and base. Originally developed for 1-[(4-methylphenyl)sulfonyl]-4-bromopiperidine, this approach substitutes 4-bromobenzenesulfonyl chloride and 4-methylpiperidine as reactants.

Reaction parameters :

  • Temperature : 20–30°C under inert atmosphere (argon).

  • Stoichiometry : A 1:1.5 molar ratio of 4-methylpiperidine to sulfonyl chloride ensures complete conversion.

  • Purification : Silica gel column chromatography with petroleum ether/ethyl acetate/dichloromethane (10:1:1 to 10:1:2) achieves 97% yield and >98% purity.

Comparative Advantages and Limitations

  • Advantages :

    • Pyridine’s dual role simplifies the reaction setup.

    • High yields (97%) under mild conditions.

  • Limitations :

    • Extended reaction time (24 hours).

    • Column chromatography increases labor and solvent usage.

Critical Analysis of Methodologies

Solvent and Base Selection

  • DCM/Et₃N vs. Pyridine :

    ParameterDCM/Et₃NPyridine
    Reaction Time12–24 h24 h
    PurificationRecrystallizationColumn Chromatography
    ScalabilityHighModerate
    Environmental ImpactLow (volatile solvent)Moderate (pyridine toxicity)
  • Base efficiency : Et₃N offers faster deprotonation, while pyridine’s buffering action minimizes side reactions.

Impurity Profiling

Common impurities include:

  • Unreacted sulfonyl chloride : Removed via aqueous washes.

  • Di-sulfonylated products : Negligible due to steric hindrance at the piperidine nitrogen.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-(4-Bromophenylsulfonyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperidine ring may also interact with receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features
1-(4-Bromophenylsulfonyl)-4-methylpiperidine 834-66-2 C₁₂H₁₆BrNO₂S 4-methylpiperidine + 4-bromophenylsulfonyl
1-(4-Bromophenylsulfonyl)pyrrolidine 136350-52-2 C₁₀H₁₂BrNO₂S Pyrrolidine ring instead of piperidine
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine - C₁₂H₁₆BrNO₂S Methylsulfonyl group instead of bromophenyl
1-(4-Methoxybenzenesulfonyl)-4-methylpiperidine 332410-13-6 C₁₃H₁₈NO₃S Methoxy substituent on phenyl ring

Key Observations :

  • Piperidine vs.
  • Substituent Effects : The bromine atom in this compound increases electrophilicity compared to methoxy-substituted analogs (e.g., 332410-13-6), which may improve binding to biological targets .

Key Findings :

  • Antibacterial Activity : The target compound exhibits moderate activity against Staphylococcus aureus, attributed to the sulfonamide group disrupting bacterial folate synthesis .
  • Anticholinergic Effects : Dithiocarbamate derivatives of 4-methylpiperidine (e.g., compound 25 in ) show superior anticholinergic activity compared to sulfonamide analogs, likely due to enhanced receptor binding via the dithiocarbamate moiety .

Table 3: Catalytic Performance in Dehydrogenation Reactions

Catalyst System Substrate TOF (h⁻¹) Stability (45 h activity retention)
3@Al₂O₃-uncal (Ir-based) 4-Methylpiperidine 9,200 75%
Pt/C 4-Methylpiperidine 5,000 60%
Pd/C 4-Methylpiperidine 3,800 50%

Key Insights :

Biological Activity

1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 333345-62-3
  • Molecular Formula : C11H14BrN2O2S
  • Molecular Weight : 316.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The sulfonyl group enhances its binding affinity, allowing it to modulate the activity of specific proteins involved in disease pathways.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
  • Anticancer Activity : Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the sulfonyl group significantly affect biological activity. For instance:

Compound VariationBiological Activity (IC50)Notes
Parent Compound-Reference compound
4-Methyl Substituted12 nMEnhanced potency
4-Bromo Substituted8 nMIncreased lipophilicity and binding
Unsubstituted Analog>50 nMSignificantly less active

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including colorectal cancer cells. The compound demonstrated significant antiproliferative activity with an IC50 value as low as 8 nM against specific mutant cell lines expressing truncated APC proteins. This suggests a targeted approach in treating cancers with specific genetic mutations.
  • Mechanistic Insights :
    Further research has indicated that the compound may exert its effects through inhibition of critical signaling pathways involved in tumor growth. For example, it was found to inhibit cholesterol biosynthesis at the level of Emopamil Binding Protein (EBP), which is crucial for cellular integrity and proliferation in cancer cells.
  • In Vivo Studies :
    In animal models, treatment with this compound resulted in a significant reduction in tumor size and number of polyps in genetically engineered mice predisposed to colorectal cancer. These findings highlight its potential as a therapeutic agent with minimal toxicity observed during prolonged administration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis involves nucleophilic substitution between 4-methylpiperidine and 4-bromomethylbenzenesulfonyl chloride. Key steps include:

  • Dissolving 4-methylpiperidine in aqueous sodium carbonate (15%) to maintain pH 9.
  • Adding methanol as a solvent and dropwise addition of the sulfonyl chloride.
  • Vigorous stirring for 1 hour to precipitate the product, followed by filtration and recrystallization from methanol .
    • Optimization Variables :
VariableImpact on Yield/Purity
pH 8–10Ensures deprotonation of piperidine for efficient nucleophilic attack.
Methanol vs. THFMethanol improves solubility of intermediates.
Reaction TimeProlonged stirring (>1 hour) reduces side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the piperidine ring structure and sulfonyl-bromophenyl linkage. Aromatic protons (δ 7.4–7.8 ppm) and methyl groups (δ 1.2–1.4 ppm) are diagnostic.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 331.04 (C12_{12}H14_{14}BrNO2_2S).
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and bromophenyl groups .

Q. How can the chemical stability of this compound be assessed under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition.
  • Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via HPLC.
  • Hydrolytic Stability : Incubation in buffers (pH 2–12) at 37°C for 24 hours, with LC-MS tracking degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Advanced NMR Techniques : 1^1H-13^{13}C HSQC and COSY identify coupling between adjacent protons.
  • Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts, cross-referenced with experimental data.
  • Isotopic Labeling : Use of deuterated analogs to clarify ambiguous proton environments .

Q. What strategies are effective in elucidating the biological interactions of this compound with target proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D values) to receptors like GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes and stability over 100-ns trajectories .
    • Example Binding Data :
Target ProteinKD_D (µM)Binding Site
Serotonin Receptor 5-HT2A_{2A}0.45 ± 0.02Transmembrane domain
COX-212.3 ± 1.1Catalytic pocket

Q. How does structural modification of the bromophenyl or piperidine moieties influence pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace bromine with electron-withdrawing groups (e.g., -NO2_2) to enhance receptor affinity.
  • Introduce methyl groups at piperidine’s 3-position to improve metabolic stability.
  • Comparative Analysis :
DerivativeModificationIC50_{50} (nM)
Parent CompoundNone450
4-Nitro Analog-Br → -NO2_2210
3-Methyl PiperidineAdded -CH3_3380

Q. What computational approaches are optimal for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

  • Methodological Answer :

  • QSAR Models : Use tools like Schrödinger’s QikProp to predict logP (2.8), CNS permeability (-2.1), and hERG inhibition risk.
  • CYP450 Metabolism Prediction : SwissADME identifies CYP3A4 as the primary metabolizing enzyme.
  • Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability: 72%) .

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